![molecular formula C7H5F4N B2579108 Pyridine, 5-fluoro-3-methyl-2-(trifluoromethyl)- CAS No. 1443110-68-6](/img/structure/B2579108.png)
Pyridine, 5-fluoro-3-methyl-2-(trifluoromethyl)-
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The researchers explain that the introduction of TFMP groups within other molecules is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
- Crop Protection : TFMP derivatives play a crucial role in protecting crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is widely used as a chemical intermediate for crop-protection products .
- Pesticides : The presence of fluorine and the pyridine structure in TFMP derivatives enhances their pest control properties compared to traditional phenyl-containing insecticides .
- Drug Development : TFMP derivatives are employed in pharmaceutical research. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials. The unique physicochemical properties of fluorine contribute to their biological activities .
- Chemical Synthesis : TFMP derivatives serve as intermediates in the synthesis of pharmaceutical compounds. For instance, they are used in the preparation of metal-organic frameworks (MOFs) and methiodide salts .
- Metal-Organic Frameworks (MOFs) : TFMP derivatives are involved in the synthesis of MOFs, which have applications in gas storage, catalysis, and separation processes .
- Polymer Chemistry : Research explores the use of TFMP derivatives in novel polymers, such as 3,4-bis(2-fluoro-5-trifluoromethyl)pyridine (FFMP) polymers .
Agrochemicals
Pharmaceuticals
Functional Materials
Chemical Reactions
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are often incorporated into molecules to enhance their biological activity, suggesting that they interact with a variety of biological targets .
Mode of Action
It is known that trifluoromethylpyridines can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond . This suggests that 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that fluorinated compounds, such as this one, can significantly affect pharmaceutical growth . This suggests that 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine may interact with various biochemical pathways, leading to downstream effects that contribute to its biological activity.
Pharmacokinetics
It is known that the presence of fluorine in a compound can significantly affect its pharmacokinetic properties . Therefore, it can be inferred that the trifluoromethyl group in 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine may influence its ADME properties and, consequently, its bioavailability.
Result of Action
It is known that fluorinated compounds can exhibit a wide range of biological activities . This suggests that 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the properties of fluorinated compounds can be affected by various environmental factors . Therefore, it can be inferred that the action of 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine may also be influenced by environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-3-methyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLCZMLFGRMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-fluoro-3-methyl-2-(trifluoromethyl)- | |
CAS RN |
1443110-68-6 |
Source
|
Record name | 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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